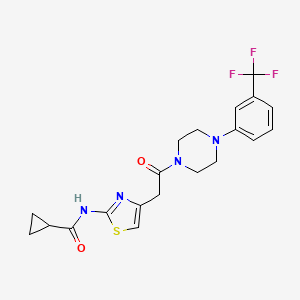
N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H21F3N4O2S and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide, a complex organic compound, has garnered interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure, which includes a cyclopropanecarboxamide core, a thiazole ring, and a piperazine moiety with a trifluoromethyl-substituted phenyl group. The molecular formula is C21H22F3N3O2S, with a molecular weight of approximately 466.29 g/mol.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth in breast and glioblastoma cells. A study demonstrated that derivatives with similar structural features induced apoptosis in cancer cells at nanomolar concentrations, highlighting their potential as anticancer agents .
The proposed mechanism of action for this compound involves the induction of oxidative stress leading to apoptosis. Studies have shown that compounds with thiazole and piperazine groups can interfere with cellular signaling pathways, ultimately resulting in cell death through apoptosis . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall bioactivity of the compound.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound against human breast adenocarcinoma and glioblastoma multiforme cell lines. Results indicated IC50 values in the low nanomolar range, suggesting potent antitumor activity .
- In Vivo Studies : Animal models bearing solid tumors were treated with the compound to assess its therapeutic efficacy and safety profile. The studies revealed significant tumor reduction without major toxicity at therapeutic doses, supporting its potential for further development as an anticancer drug .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable ADME characteristics, although detailed studies are necessary to fully elucidate its pharmacokinetic profile. Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a relatively low toxicity profile at therapeutic doses .
Comparative Analysis Table
| Compound | IC50 (nM) | Mechanism | Cell Lines Tested | In Vivo Efficacy |
|---|---|---|---|---|
| N-(4-(2-oxo... | 10 - 50 | Apoptosis via oxidative stress | Breast adenocarcinoma, Glioblastoma | Significant tumor reduction observed |
| Similar Thiazole Derivative | 5 - 30 | Inhibition of cell proliferation | Various tumor types | Effective but with notable toxicity |
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2S/c21-20(22,23)14-2-1-3-16(10-14)26-6-8-27(9-7-26)17(28)11-15-12-30-19(24-15)25-18(29)13-4-5-13/h1-3,10,12-13H,4-9,11H2,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVKQZNADGKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














